Anatabine is a member of bipyridines.
Anatabine
CAS No.: 581-49-7
Cat. No.: VC0518877
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 581-49-7 |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | 3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine |
Standard InChI | InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1 |
Standard InChI Key | SOPPBXUYQGUQHE-JTQLQIEISA-N |
Isomeric SMILES | C1C=CCN[C@@H]1C2=CN=CC=C2 |
SMILES | C1C=CCNC1C2=CN=CC=C2 |
Canonical SMILES | C1C=CCNC1C2=CN=CC=C2 |
Appearance | Solid powder |
Boiling Point | 145.5°C |
Introduction
Chemical and Structural Properties
Molecular Configuration
Anatabine’s structure comprises a pyridine ring fused to a tetrahydropyridine moiety, conferring rigidity and enabling interactions with nicotinic acetylcholine receptors (nAChRs) . The compound exists as an enantiomer, with the (S)-(-)-anatabine form being biologically active .
Table 1: Key Chemical Properties of Anatabine
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₂ |
Molecular Weight | 160.22 g/mol |
CAS Registry Number | 581-49-7 |
PubChem CID | 11388 |
Solubility | Lipophilic, water-insoluble |
ChEMBL ID | CHEMBL2109203 |
Pharmacokinetics and Bioavailability
Absorption and Distribution
Preclinical studies in rodents demonstrate that anatabine is bioavailable following intraperitoneal (i.p.) administration, with rapid distribution to the brain . At doses of 1–5 mg/kg, peak plasma concentrations () are achieved within 30 minutes, suggesting efficient systemic absorption . Brain-to-plasma ratios of 0.8–1.2 indicate significant blood-brain barrier penetration, a critical attribute for neurological applications .
Metabolism and Excretion
Anatabine undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6, yielding inactive metabolites excreted renally . Urinary anatabine levels correlate with tobacco exposure, making it a biomarker for assessing smoking habits .
Table 2: Pharmacokinetic Parameters in Rodents
Parameter | Value (5 mg/kg i.p.) |
---|---|
(plasma) | 1.2 ± 0.3 μg/mL |
0.5 hours | |
Half-life () | 2.1 ± 0.4 hours |
AUC₀–∞ | 4.7 ± 0.9 μg·h/mL |
Source: Journal of Natural Products
Mechanisms of Action
Anti-Inflammatory Pathways
Anatabine suppresses NF-κB and STAT3 phosphorylation, inhibiting the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In lipopolysaccharide (LPS)-challenged mice, anatabine (2–5 mg/kg) reduced IL-6 levels by 40–60% while elevating anti-inflammatory interleukin-10 (IL-10) by 30–50% .
NRF2 Activation
Systems biology approaches reveal that anatabine induces nuclear translocation of NRF2, a master regulator of antioxidant response elements (ARE) . This activation upregulates heme oxygenase-1 (HMOX1) and glutathione synthetase, enhancing cellular antioxidant defenses . Phosphoproteomic analyses further implicate mitogen-activated protein kinase (MAPK) signaling in NRF2-mediated effects .
Cholinergic Modulation
As a partial agonist at α4β2 nAChRs, anatabine mimics nicotine’s neuroprotective effects without inducing dependence . This activity underpins its potential in Alzheimer’s disease, where it reduces amyloid-beta (Aβ) production by downregulating beta-secretase (BACE-1) expression .
Therapeutic Applications
Neurodegenerative Disorders
In transgenic Alzheimer’s mice, a 4-day anatabine regimen (10 mg/kg/day) decreased soluble Aβ₁–₄₀ and Aβ₁–₄₂ levels by 35–45% . Chronic administration (20 mg/kg/day for 4 weeks) also attenuated tau hyperphosphorylation in repetitive mild traumatic brain injury (r-mTBI) models, improving cognitive function in 24-hit mTBI mice .
Autoimmune Diseases
Anatabine (10–20 mg/kg/day) reduced thyroiditis incidence by 34% in murine models of Hashimoto’s disease, concomitant with lowered anti-thyroglobulin antibodies and restored interleukin-18 (IL-18) expression .
Multiple Sclerosis
Inhalation exposure to anatabine (10–20 mg/kg/day for 4 weeks) ameliorated experimental autoimmune encephalomyelitis (EAE) in mice, reducing neurological deficits by 50–70% and attenuating demyelination .
Clinical Development
Phase I Trials
Rock Creek Pharmaceuticals initiated a phase I trial in 2015 under UK regulatory approval (MHRA), evaluating the safety and pharmacokinetics of oral anatabine citrate . The RapidFACT platform enabled dose escalation studies, with preliminary data indicating tolerability up to 40 mg/day .
Table 3: Clinical Trial Overview
Trial Phase | Indication | Design | Outcome Measures |
---|---|---|---|
Phase I | Healthy Volunteers | Single Ascending Dose | Safety, , AUC |
Phase IIa | Alzheimer’s Disease | Randomized, Placebo | Cognitive Decline, Aβ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume